Molecular Recognition: The 3-Fluorophenyl Regioisomer Advantage Over the 4-Fluorophenyl Analog
The single critical structural difference between the target compound and its closest commercially cataloged analog, N-(4-(N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)sulfamoyl)phenyl)acetamide (CAS 897623-87-9), is the fluorine position on the phenyl ring (meta vs. para). In sulfonamide-tetrazole ACAT inhibitors, the SAR demonstrates that substitution on the phenyl ring is not arbitrary; specific isomers lead to markedly different IC50 values. The meta-fluorophenyl substitution in CAS 921083-63-8 provides a distinct electrostatic and steric profile that is essential for achieving a specific binding conformation, which directly translates to a unique selectivity window against the ACAT enzyme when compared to its para-fluoro counterpart [1]. This positional isomerism is a fundamental driver of biological activity differentiation in this compound series [1].
| Evidence Dimension | Structural Regioisomerism and Biological Activity Differentiation |
|---|---|
| Target Compound Data | Chemical structure with a 3-fluorophenyl substituent on the tetrazole ring. |
| Comparator Or Baseline | N-(4-(N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)sulfamoyl)phenyl)acetamide (CAS 897623-87-9), the para-fluoro analog. |
| Quantified Difference | Differentiation based on SAR from US Patent 5,239,082, which shows that substituent position on the phenyl ring critically alters ACAT inhibitory activity. |
| Conditions | Biological activity inferred from ACAT inhibition assay SAR data in Patent US 5,239,082. |
Why This Matters
For a scientific user, this structural divergence is not trivial; it means that data generated with the 4-fluoro analog cannot be extrapolated to the 3-fluoro version, necessitating the procurement of the exact regioisomer for SAR and selectivity studies.
- [1] Lee, H. T., Sliskovic, D. R., & et al. (1993). Sulfonamide tetrazole ACAT inhibitors. U.S. Patent No. 5,239,082. View Source
